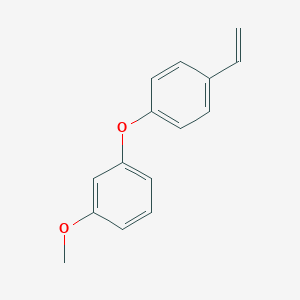

1-Methoxy-3-(4-vinylphenoxy)benzene

Description

1-Methoxy-3-(4-vinylphenoxy)benzene is an aromatic ether characterized by a methoxy group (-OCH₃) at the 1-position and a 4-vinylphenoxy substituent at the 3-position of the benzene ring. Its structure combines electron-donating (methoxy) and π-conjugated (vinylphenoxy) groups, which influence its electronic properties, solubility, and thermal stability.

Properties

IUPAC Name |

1-ethenyl-4-(3-methoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-3-12-7-9-13(10-8-12)17-15-6-4-5-14(11-15)16-2/h3-11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNBVIJSVFUTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(4-vinylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 1-Methoxy-3-(4-vinylphenoxy)benzene typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.

Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the vinyl group.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Major Products

Halogenated Derivatives: Formed through electrophilic aromatic substitution.

Epoxides: Formed through oxidation of the vinyl group.

Ethyl Derivatives: Formed through reduction of the vinyl group.

Scientific Research Applications

1-Methoxy-3-(4-vinylphenoxy)benzene has several applications in scientific research:

Materials Science: Used as a monomer in the synthesis of polymers with unique optical and electronic properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Used in studies involving the modification of biomolecules for enhanced functionality.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(4-vinylphenoxy)benzene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its methoxy and vinylphenoxy groups can interact with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Methoxy-3-(4-vinylphenoxy)benzene with structurally related aromatic ethers and vinyl-substituted derivatives, focusing on synthesis, spectral data, and functional group effects.

Table 1: Comparative Analysis of Structural Analogs

†Yield inferred from analogous reactions in and .

Synthesis of the target compound is hypothesized based on methods for analogs (e.g., α-arylation or cross-coupling).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Vinyl vs. Propenyl Groups: The vinyl group in 1-Methoxy-3-(4-vinylphenoxy)benzene enables polymerization or Diels-Alder reactions, whereas the propenyl group in (E)-1-Methoxy-3-(prop-1-en-1-yl)benzene shows stereoselective coupling behavior . Nitro vs. Trifluoromethoxy Groups: Nitro-substituted analogs (e.g., 3ab) exhibit enhanced electrophilicity, facilitating nucleophilic substitutions, while trifluoromethoxy derivatives () display reduced solubility due to hydrophobicity .

Synthetic Efficiency :

- Palladium-catalyzed α-arylation (e.g., 3ab, 86% yield) outperforms nickel-mediated methods in selectivity for diaryl compounds .

- Etherification (e.g., 11f, 91% yield) is highly efficient for benzyloxy derivatives but may require protection/deprotection steps for sensitive groups .

Spectral Signatures :

- Methoxy groups consistently resonate near δ 3.8–3.9 ppm in ¹H NMR .

- Vinyl protons in (E)-isomers show characteristic coupling constants (J = 15–16 Hz), as seen in δ 6.39 (3c) and δ 6.14 (3b) .

Stability and Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.